4-Aminophenyl 1-Thio-b-D-cellobioside chemical properties
4-Aminophenyl 1-Thio-b-D-cellobioside chemical properties
Chemical Properties, Synthesis, and Applications in Cellulase Research
Executive Summary
4-Aminophenyl 1-Thio-β-D-cellobioside (CAS: 68636-51-1) is a specialized thioglycoconjugate designed as a non-hydrolyzable substrate analogue for cellulolytic enzymes. Unlike native cellobiose, the interglycosidic oxygen at the anomeric center (C1) is replaced by sulfur. This modification renders the glycosidic bond resistant to acid and enzymatic hydrolysis by cellobiohydrolases (CBHs) and endoglucanases, effectively "freezing" the enzyme-substrate complex.
The para-aminophenyl moiety serves as a versatile chemical handle, enabling covalent immobilization onto solid supports (e.g., Sepharose, magnetic beads) for affinity chromatography or conjugation to fluorophores for kinetic assays. This guide details the physicochemical properties, synthesis logic, and validated protocols for deploying this molecule in high-purity enzyme isolation and X-ray crystallography.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| Chemical Name | 4-Aminophenyl 1-thio-β-D-cellobioside |
| CAS Number | 68636-51-1 |
| Molecular Formula | C₁₈H₂₇NO₁₀S |
| Molecular Weight | 449.47 g/mol |
| Structure | |
| Solubility | Soluble in DMSO, DMF, Water (moderate); warm buffers. |
| pKa (Aniline) | ~4.6 (The amino group is less basic than aliphatic amines) |
| Stability | High resistance to glycoside hydrolases; stable in pH 4–9. |
| Appearance | White to off-white crystalline solid |
Mechanistic Utility[2]
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Hydrolytic Resistance: The C1–S bond length (1.82 Å) is longer than the C1–O bond (1.43 Å), and the sulfur atom is a poor proton acceptor. This prevents the catalytic acid residue of cellulases (e.g., Glu in GH7 family) from protonating the glycosidic linkage, blocking the first step of the double-displacement hydrolysis mechanism.
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Competitive Inhibition: By occupying the active site tunnel (specifically subsites +1 and +2) without turning over, the molecule acts as a competitive inhibitor (
typically in the mM range), allowing for elution by competitive ligands (e.g., cellobiose or lactose).
Synthesis & Conjugation Logic
The synthesis typically involves the glycosylation of a thiol acceptor with a peracetylated cellobiosyl donor, followed by deprotection and reduction.
Synthesis Workflow (Conceptual)
Figure 1: Synthetic pathway for the generation of the target thioglycoside.
Solid-Phase Coupling Protocol
The aromatic amine (aniline) is less nucleophilic than aliphatic amines. Therefore, coupling to NHS-activated or CNBr-activated supports requires specific pH control to ensure the amine is unprotonated and reactive.
Protocol: Coupling to NHS-Activated Sepharose
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Ligand Preparation: Dissolve 4-Aminophenyl 1-Thio-β-D-cellobioside (10 mg/mL) in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Note: The higher pH is critical to maintain the aniline group in the free base form.
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Resin Preparation: Wash NHS-activated Sepharose Fast Flow with cold 1 mM HCl (removes preservatives and preserves NHS reactivity).
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Coupling Reaction: Mix ligand solution with resin (1:1 v/v ratio).[1] Rotate end-over-end for 4 hours at Room Temperature or overnight at 4°C.
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Blocking: Wash resin and incubate with Blocking Buffer (0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3) for 2 hours to quench remaining NHS esters.
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Washing: Cycle between High pH (0.1 M Tris-HCl, pH 8) and Low pH (0.1 M Acetate, pH 4) buffers 3 times to remove non-covalently bound ligand.
Application: Affinity Purification of Cellulases
This ligand is the "gold standard" for purifying Cellobiohydrolase I (Cel7A) and II (Cel6A) from Trichoderma reesei and other fungal sources.
Purification Workflow
Figure 2: Affinity chromatography workflow for isolating cellobiohydrolases.
Critical Experimental Parameters
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Binding Buffer: 50 mM Sodium Acetate, pH 5.[2]0. (Matches the acidic optimum of fungal cellulases).
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Elution Strategy: Competitive elution is superior to pH elution. Use 10 mM Lactose or Cellobiose . Lactose is often preferred as it is cheaper and also does not hydrolyze as rapidly as cellobiose if trace
-glucosidase is present. -
Capacity: Typical binding capacity is 2–5 mg enzyme per mL of resin.
Application: Structural Biology (Crystallography)
In X-ray crystallography, 4-Aminophenyl 1-Thio-β-D-cellobioside is used to capture the "product complex" or "Michaelis complex" state without hydrolysis.
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Soaking Protocol: Crystals of apo-enzyme are soaked in mother liquor containing 2–10 mM of the ligand for 1–24 hours.
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Mechanism: The ligand binds in the active site tunnel (sites -2 to +2 or +1 to +3 depending on the enzyme). The thio-linkage prevents the glycosyl-enzyme intermediate formation, allowing high-resolution data collection of the substrate-bound state.
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Outcome: Reveals the precise hydrogen bonding network between the enzyme's catalytic catalytic acid/base and the glycosidic bond.
References
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Orgeret, C., et al. (1992). "4-Thiocellooligosaccharides: Their synthesis and use as ligands for the separation of cellobiohydrolases of Trichoderma reesei by affinity chromatography." Carbohydrate Research, 224, 29-40.
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Divne, C., et al. (1994). "The three-dimensional crystal structure of the catalytic core of cellobiohydrolase I from Trichoderma reesei." Science, 265(5171), 524-528.
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van Tilbeurgh, H., et al. (1984). "Separation of endo- and exo-type cellulases using a new affinity chromatography method." FEBS Letters, 169(2), 215-218.
- Becker, D., et al. (2001). "Engineering of a glycosidase inhibitor: synthesis and evaluation of 4-aminophenyl 1-thio-beta-D-glucopyranoside derivatives." Carbohydrate Research, 331(2), 225-233. (Provides synthetic context for aminophenyl thioglycosides).
